molecular formula C18H13NO2 B12895197 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one CAS No. 95885-57-7

2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B12895197
CAS No.: 95885-57-7
M. Wt: 275.3 g/mol
InChI Key: GHBAOCWEHJTAHB-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one (CAS 53777-96-1) is a chemical building block belonging to the 5(4H)-oxazolone class of heterocyclic compounds. Oxazolones are versatile synthetic intermediates in organic synthesis due to their multiple reactive sites, allowing for a diversity of chemical modifications . Researchers value these compounds as key precursors for the synthesis of more complex structures such as amino acids, amides, and various other heterocyclic systems . In pharmacological research, derivatives of 5(4H)-oxazolones have demonstrated significant potential as multifunctional agents. Studies on similar compounds show a promising profile of biological activities, including potent in vitro anti-lipid peroxidation activity and strong inhibition of lipoxygenase (LOX) . These properties make the oxazolone core a structure of interest for developing new anti-inflammatory and antioxidant agents. Furthermore, related 4,5-diphenyloxazole derivatives have been investigated for their cyclooxygenase-2 (COX-2) inhibitory activity , highlighting the potential of this chemical class in inflammation-related research . With a molecular formula of C18H15NO2 and a molecular weight of 277.32 g/mol , this compound provides researchers with a valuable tool for exploration in medicinal chemistry and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95885-57-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H13NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h1,3-12H,13H2

InChI Key

GHBAOCWEHJTAHB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one typically involves the cyclization of suitable precursors , often amino acid derivatives or azlactones, under controlled conditions. The key step is the formation of the oxazolone ring, which can be achieved via intramolecular cyclization facilitated by acidic or basic catalysts.

Cyclization of Azlactone Precursors

One common route involves the preparation of azlactone intermediates (oxazol-5(4H)-ones) from amino acids or their derivatives, followed by substitution at the 4-position with a prop-2-yn-1-yl group. The general procedure includes:

  • Starting materials: N-acetylglycine or related amino acid derivatives and benzaldehyde derivatives.
  • Reagents: Sodium acetate and acetic anhydride are used to promote cyclization.
  • Conditions: Refluxing the mixture in acetic anhydride for several hours (e.g., 7 hours) leads to azlactone formation.
  • Isolation: Cooling the reaction mixture and filtration yields the azlactone as a solid product.

This azlactone can then be alkylated at the 4-position with propargyl bromide or similar alkynylating agents to introduce the prop-2-yn-1-yl substituent, often under basic conditions.

Alkylation with Propargyl Halides

The alkylation step involves:

  • Base: A mild base such as potassium carbonate or sodium hydride to deprotonate the azlactone.
  • Alkylating agent: Propargyl bromide or propargyl chloride.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature: Room temperature to moderate heating (e.g., 40–60 °C).
  • Outcome: Formation of the 4-(prop-2-yn-1-yl) substituted oxazolone with retention of the phenyl groups at positions 2 and 4.

Alternative Synthetic Routes

  • One-pot procedures: Recent advances include one-pot sequential reactions combining azlactone formation and alkylation steps, improving efficiency and yield.
  • Catalytic methods: Use of palladium-catalyzed reactions for enantioselective synthesis of related oxazolone derivatives has been reported, though specific application to this compound requires further exploration.
  • Avoidance of harsh acidic conditions: Since oxazolone rings are sensitive to strong acids, milder dehydrating agents or neutral cyclization conditions are preferred to prevent ring opening or decomposition.

Detailed Research Findings

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Azlactone formation N-acetylglycine + benzaldehyde, NaOAc, Ac2O, reflux 7 h ~47% Solid azlactone isolated by filtration
Alkylation with propargyl bromide Azlactone, K2CO3, DMF, 40–60 °C, 4–6 h 40–60% Purification by column chromatography
One-pot synthesis Sequential azlactone formation and alkylation, Pd catalyst, EtOAc, room temp ~47% Enantioselective variants reported

Spectroscopic Characterization

  • IR Spectroscopy: Characteristic oxazolone carbonyl stretch near 1770 cm⁻¹.
  • NMR Spectroscopy:
    • ^1H NMR shows aromatic protons (7.0–8.0 ppm) and alkyne proton (~2.5 ppm).
    • ^13C NMR confirms carbonyl carbon (~165–170 ppm) and alkyne carbons (~75–85 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 275.3 g/mol.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Azlactone formation + alkylation N-acetylglycine, benzaldehyde, NaOAc, Ac2O; propargyl bromide, base Reflux 7 h; 40–60 °C, 4–6 h Straightforward, moderate yield Multi-step, moderate purification needed
One-pot sequential synthesis Amino acid derivative, Pd catalyst, EtOAc, TMSCl Room temp, 2-step sequence Improved efficiency, enantioselective potential Requires catalyst, optimization needed
Alternative mild cyclization Amino methyl ketones, mild dehydrating agents Mild heating, neutral pH Avoids ring decomposition Less explored for this compound

Chemical Reactions Analysis

Cycloaddition Reactions

The propargyl group facilitates [3+2] and [4+2] cycloadditions. Key examples include:

Huisgen Azide-Alkyne Cycloaddition

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example:

ReactantConditionsProductYieldSource
Organic azide (R-N₃)CuSO₄, sodium ascorbate, RT1,2,3-Triazole-linked oxazolone85–92%

This reaction is critical for bioconjugation and polymer chemistry applications.

Diels-Alder Reactions

The oxazolone core acts as a dienophile in inverse electron-demand Diels-Alder reactions with electron-rich dienes:

DieneConditionsProductRegioselectivitySource
1,3-CyclohexadieneToluene, 80°C, 12hBicyclic oxazolidinone>95% endo

Oxidation and Functionalization

The propargyl side chain and oxazolone ring undergo selective oxidation:

Propargyl Oxidation

Using meta-chloroperbenzoic acid (mCPBA), the alkyne is epoxidized:

Oxidizing AgentConditionsProductNotesSource
mCPBADCM, 0°CEpoxypropyl-substituted oxazoloneRetains oxazolone core

Oxazolone Ring Opening

Nucleophilic attack at the carbonyl group leads to ring opening:

NucleophileConditionsProductApplicationSource
H₂OHCl (cat.), refluxα-Acyloxy amidePeptide synthesis
AminesEt₃N, RTSubstituted β-enamino estersHeterocycle precursors

Nucleophilic Substitution

The oxazolone’s electrophilic C5 position reacts with nucleophiles:

NucleophileConditionsProductSelectivitySource
GrignardTHF, −78°CC5-alkylated oxazolone>90%
PhenolK₂CO₃, DMF, 60°CAryloxy-substituted derivativeModerate

Transition Metal-Catalyzed Reactions

The alkyne participates in cross-coupling and cyclization:

Sonogashira Coupling

PartnerConditionsProductYieldSource
Aryl iodidePd(PPh₃)₄, CuI, NEt₃Diarylacetylene-oxazolone hybrid75–88%

Gold-Catalyzed Cyclization

Au(I) catalysts induce propargyl rearrangements:

CatalystConditionsProductKey IntermediateSource
AuCl(PPh₃)Toluene, 80°CSpirocyclic oxindoleAllenyl oxazolone

Acid/Base-Mediated Rearrangements

Under acidic conditions, the oxazolone undergoes ring expansion:

ConditionsProductMechanistic PathwaySource
H₂SO₄, AcOH, 100°CQuinolinone derivativeBeckmann rearrangement

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying conditions:

Reaction TypeOptimal Temp (°C)CatalystConversion (%)Byproduct Formation
CuAAC25CuSO₄/ascorbate92<5%
Diels-Alder80None8713% dimerization
Sonogashira100Pd(PPh₃)₄7810% homocoupling

Mechanistic Insights

  • Cycloadditions : Propargyl’s π-system enhances dienophile reactivity via conjugation with the oxazolone carbonyl .

  • Ring Opening : Steric hindrance from phenyl groups directs nucleophiles to the C5 position .

  • Au Catalysis : Propargyl-to-allenyl isomerization precedes cyclization, forming spirocenters .

This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (clickable polymers) . Further studies should explore enantioselective transformations and catalytic diversification.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one is in the field of medicinal chemistry, particularly for its potential anticancer properties. Research indicates that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Materials Science

Polymer Chemistry

In materials science, 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be utilized as a building block for synthesizing polymers. Its ability to undergo polymerization reactions allows for the creation of new materials with desirable mechanical and thermal properties. For example, the incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical strength .

Fluorescent Materials

The compound's unique structure also lends itself to applications in optoelectronics. Research has indicated that oxazole derivatives can exhibit fluorescence properties suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This application is particularly relevant in developing advanced display technologies .

Organic Synthesis

Reagent in Synthesis Reactions

In organic synthesis, 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one serves as a versatile reagent for various chemical transformations. It can be employed in cycloaddition reactions and as a precursor for synthesizing more complex organic molecules. Its reactivity under different conditions makes it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of 2,4-Diphenyl derivatives on breast cancer cells. The research demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The results highlighted the potential of this compound as a lead structure for developing novel anticancer therapies .

Case Study 2: Polymer Development

Research conducted on the incorporation of 2,4-Diphenyl derivatives into polymer matrices showed enhanced thermal stability compared to traditional polymers. The study focused on the synthesis of thermoplastic elastomers using this compound as a crosslinking agent, resulting in materials with improved elasticity and heat resistance .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the oxazolone ring, enhancing reactivity in nucleophilic additions .
  • Steric Effects: Bulky substituents (e.g., propargyl) may hinder π–π stacking but improve solubility in nonpolar solvents .
  • Configuration : The Z-configuration of the exocyclic double bond in benzylidene derivatives is thermodynamically favored, stabilizing the crystal lattice .

Spectral and Physicochemical Properties

Substituents significantly alter spectral signatures and physical properties:

Table 2: Spectral and Physical Data

Compound IR C=O Stretch (cm⁻¹) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound* ~1750 (predicted) ~319.4 ~420 (predicted) 1.28 (predicted)
2-(2-Cl-phenyl)-4-(3-F-benzylidene) 1745 301.7 415.6 1.33
4-Benzylidene-2-phenyl (Z) 1730–1740 265.3 N/A N/A
4-(Indol-3-ylmethylene)-2-phenyl ~1725 314.3 N/A N/A

*Predicted values based on analog data.

Key Observations :

  • The C=O stretching frequency in IR correlates with substituent electronegativity; electron-withdrawing groups increase the frequency .
  • Propargyl-substituted derivatives (target compound) likely exhibit higher molecular weights and boiling points compared to benzylidene analogs due to increased van der Waals interactions.

Table 3: Antimicrobial Activity of Selected Oxazolones

Compound Gram-positive Activity Gram-negative Activity Antifungal Activity References
Target Compound* Moderate (predicted) Low (predicted) Low (predicted)
N-Acyl-α-amino acid 3 High (S. aureus) None None
1,3-Oxazol-5(4H)-one 4 Moderate (B. subtilis) None Moderate (C. albicans)
4-(4-Cl-phenylsulfonyl)phenyl derivative High None High

Key Observations :

  • The propargyl group in the target compound may confer moderate activity against Gram-positive bacteria, similar to other alkyl-substituted oxazolones .
  • Derivatives with sulfonyl or halogenated aromatic groups show enhanced broad-spectrum activity due to improved membrane penetration .

Biological Activity

2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be represented as follows:

C23H20N2O3\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a five-membered heterocyclic ring with two phenyl groups and a propyne side chain, which may contribute to its unique biological properties.

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one exhibit significant anticancer properties. For instance, derivatives of oxazolone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain oxazolone derivatives selectively inhibited cyclooxygenase (COX) enzymes, with implications for cancer therapy due to their role in tumorigenesis .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Inhibitors of COX enzymes are crucial in managing inflammation and pain. The selectivity of certain oxazolone derivatives towards COX-2 over COX-1 suggests a therapeutic advantage in minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of oxazole derivatives have shown promising results against various bacterial strains. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

The biological activity of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, particularly COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Cell Cycle Modulation : By inducing cell cycle arrest in cancer cells, the compound can prevent proliferation and promote apoptosis.
  • Membrane Disruption : The amphiphilic nature of the compound could facilitate interaction with lipid membranes, resulting in antimicrobial activity.

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of oxazole derivatives for anticancer activity, 2,4-Diphenyl derivatives were found to exhibit significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .

CompoundCell Line TestedIC50 (µM)
2,4-Diphenyl derivativeA549 (Lung)10
Similar derivativeMCF7 (Breast)8

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of oxazole compounds in a rat model of arthritis. The administration of a selected derivative resulted in a significant reduction in inflammatory markers compared to control groups .

Treatment GroupInflammatory Marker Reduction (%)
Control0
Oxazole Derivative65

Q & A

Basic Research Questions

Q. How is 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one synthesized, and what are the critical steps to optimize yield?

  • Methodology : The compound is synthesized via N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides, followed by intramolecular cyclization. Key steps include:

  • Reagent selection : Use of acetic anhydride as a cyclization agent and sodium acetate as a catalyst (similar to protocols in azlactone synthesis) .
  • Reaction conditions : Refluxing in anhydrous conditions (e.g., acetic anhydride) to drive cyclization .
  • Purification : Recrystallization from solvents like ethanol or chloroform to isolate high-purity crystals .
    • Yield optimization : Control reaction time (e.g., 2–4 hours for cyclization) and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to acyl glycine) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Key techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., propynyl protons at δ ~2.5–3.0 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1750–1800 cm1^{-1}) and alkyne (C≡C) stretches (~2100–2260 cm1^{-1}) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
    • Data interpretation : Cross-reference spectral data with analogous oxazolone derivatives (e.g., 2-phenyl-4-benzylidene oxazolones) .

Q. What are the best practices for growing single crystals suitable for X-ray diffraction studies?

  • Crystallization methods :

  • Slow evaporation : Use chloroform or ethanol as solvents to promote gradual crystal growth .
  • Temperature control : Maintain stable refrigeration (4–8°C) to minimize thermal disorder .
    • Crystal quality : Ensure crystals are colorless, block-shaped, and free of cracks (dimensions ≥0.2 × 0.2 × 0.2 mm) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this oxazolone derivative?

  • Methodology :

  • Geometry optimization : Use Gaussian or ORCA software to minimize molecular energy and predict bond lengths/angles (e.g., propynyl C≡C bond ~1.20 Å) .
  • Electronic properties : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ~4–5 eV for similar oxazolones) .
  • Reactivity prediction : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a reactive center) .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Case example : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries:

  • Cross-validation : Re-refine crystallographic data using SHELXL with updated restraints .
  • Dynamic effects : Account for thermal motion in X-ray models (e.g., anisotropic displacement parameters) .
    • Documentation : Report data contradictions transparently (e.g., corrected molecular structure in due to misassigned substituents) .

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

  • Key interactions :

  • C–H⋯O hydrogen bonds : Stabilize chain-like motifs along crystallographic axes (e.g., –A–B–A–B– chains with donor-acceptor distances ~3.2–3.5 Å) .
  • π–π stacking : Planar oxazole and phenyl rings interact (inter-centroid distances ~3.7–3.9 Å) .
    • Impact on stability : Stronger intermolecular forces correlate with higher melting points (e.g., >400 K for derivatives with extended π-systems) .

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